molecular formula C14H18ClNO3 B277300 5-(3-Chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid

5-(3-Chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid

Cat. No. B277300
M. Wt: 283.75 g/mol
InChI Key: HUFORIYPINLNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly known as CMIO and is a derivative of the well-known anti-inflammatory drug, diclofenac. CMIO has shown promising results in various studies, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of CMIO involves the inhibition of cyclooxygenase enzymes. CMIO binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain. CMIO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
CMIO has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. It reduces the production of prostaglandins, leading to a reduction in inflammation and pain. CMIO also induces apoptosis in cancer cells, leading to a reduction in tumor growth. However, CMIO has also been shown to have cytotoxic effects on normal cells, making it important to carefully evaluate its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using CMIO in lab experiments include its relatively simple synthesis method, its well-known mechanism of action, and its potential use in the development of new drugs. However, the limitations of using CMIO in lab experiments include its cytotoxic effects on normal cells, making it important to carefully evaluate its potential use in cancer treatment.

Future Directions

There are several future directions for the study of CMIO. One potential direction is the development of new drugs based on CMIO. Another potential direction is the study of the cytotoxic effects of CMIO on normal cells and the development of strategies to reduce these effects. Additionally, further studies are needed to evaluate the potential use of CMIO in cancer treatment and to determine its optimal dosage and administration route.

Synthesis Methods

The synthesis of CMIO involves the reaction of 3-chloro-4-methylaniline with 3,3-dimethylacrylic acid in the presence of a coupling agent. The reaction yields CMIO, which can be purified by recrystallization. The synthesis of CMIO is relatively simple and can be achieved using standard laboratory techniques.

Scientific Research Applications

CMIO has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, leading to inflammation and pain. CMIO has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

Product Name

5-(3-Chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

5-(3-chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid

InChI

InChI=1S/C14H18ClNO3/c1-9-4-5-10(6-11(9)15)16-12(17)7-14(2,3)8-13(18)19/h4-6H,7-8H2,1-3H3,(H,16,17)(H,18,19)

InChI Key

HUFORIYPINLNBO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C)(C)CC(=O)O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C)(C)CC(=O)O)Cl

Origin of Product

United States

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